molecular formula C31H32N2O4 B193056 N-Benzylcarvedilol CAS No. 72955-94-3

N-Benzylcarvedilol

Cat. No.: B193056
CAS No.: 72955-94-3
M. Wt: 496.6 g/mol
InChI Key: FFZGDNBZNMTOCK-UHFFFAOYSA-N
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Description

N-Benzylcarvedilol is a derivative of carvedilol, a well-known nonselective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking activity Carvedilol is primarily used in the treatment of hypertension and heart failure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylcarvedilol typically involves the benzylation of carvedilol. One common method includes the reaction of carvedilol with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the required pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: N-Benzylcarvedilol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Benzyl chloride with a base like potassium carbonate in DMSO.

Major Products Formed:

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of de-benzylated carvedilol.

    Substitution: Formation of various substituted carvedilol derivatives depending on the substituent used.

Scientific Research Applications

N-Benzylcarvedilol has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of benzylation on beta-adrenergic antagonists.

    Biology: Investigated for its potential effects on cellular signaling pathways involving adrenergic receptors.

    Medicine: Explored for its potential therapeutic benefits in cardiovascular diseases, similar to carvedilol.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

N-Benzylcarvedilol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The addition of the benzyl group may influence its binding affinity and selectivity for these receptors. The compound also blocks alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. The exact molecular targets and pathways involved in its action are similar to those of carvedilol, involving the inhibition of adrenergic signaling.

Comparison with Similar Compounds

    Carvedilol: The parent compound, widely used in the treatment of hypertension and heart failure.

    Labetalol: Another nonselective beta-adrenergic antagonist with alpha-1 blocking activity.

    Propranolol: A nonselective beta-adrenergic antagonist without alpha-1 blocking activity.

Comparison: N-Benzylcarvedilol is unique due to the presence of the benzyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to carvedilol. This modification can potentially enhance its therapeutic effects or reduce side effects. Compared to labetalol and propranolol, this compound retains the dual beta and alpha-1 blocking activity, making it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZGDNBZNMTOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993726
Record name 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-94-3
Record name 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylcarvedilol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
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Record name 1-{benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)propan-2-ol
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Record name N-BENZYLCARVEDILOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

35.0 g of benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine (136 mmol) were dissolved in 225 ml ethanol. To the stirred solution 30.1 g of 4-oxiranylmethoxy-9H-carbazole (126 mmol) were added and the mixture was heated under reflux for 15 h. The boiling solution was treated with 3 g of activated carbon for 30 min. The activated carbon was filtered off in the heat, and washed with 20 ml ethanol. The solution was stirred for 3 h at room temperature and next 5 h at 0° C. The product was filtered under suction and washed twice with 10 ml cold ethanol. The substance was dried at 50° C. for 12 h
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35 g
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Synthesis routes and methods III

Procedure details

3.3 g of 1-(9-Benzenesulfonyl-9H-carbazol-4-yloxy)-3-{benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amino}-propan-2-ol (5.2 mmol) were dissolved in 33 ml THF/methanol (2:1). A solution of 1.1 g of sodium hydroxide in 1.7 ml of water was added in one portion. The mixture was stirred for 18 h at 50° C. The mixture was rotary evaporated (35° C./20 mbar). The residue was dissolved in 25 ml of toluene and 20 ml of water. The phases were separated and the toluene phase was washed 3 times with 25 ml of water. The organic phase was rotary evaporated (40° C./15 mbar) and the residue was crystallized with 9 ml ethanol. The product was filtered under suction and washed twice with 3 ml cold ethanol. The substance was dried at 50° C. for 12 h.
Name
1-(9-Benzenesulfonyl-9H-carbazol-4-yloxy)-3-{benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amino}-propan-2-ol
Quantity
3.3 g
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THF methanol
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33 mL
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1.1 g
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Synthesis routes and methods IV

Procedure details

reaction of 4-oxiranylmethoxy-9H-carbazole with benzyl-[2-(2-methoxy-phenoxy]-ethylamine to give a 1-{benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amino}-3-(9H-carbazol-4-yloxy)propan-2-ol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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